N-[2-(2-methoxyphenyl)-4-oxoquinazolin-3-yl]thiophene-2-carboxamide
Description
Properties
Molecular Formula |
C20H15N3O3S |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-[2-(2-methoxyphenyl)-4-oxoquinazolin-3-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C20H15N3O3S/c1-26-16-10-5-3-8-14(16)18-21-15-9-4-2-7-13(15)20(25)23(18)22-19(24)17-11-6-12-27-17/h2-12H,1H3,(H,22,24) |
InChI Key |
NYQFHMRFRSLCTN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NC3=CC=CC=C3C(=O)N2NC(=O)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Anthranilic Acid Derivatives
The quinazolin-4(3H)-one scaffold is typically synthesized via cyclization of anthranilic acid derivatives. For example, 2-aminobenzamide reacts with formamide or acetic anhydride under reflux to form 4-oxoquinazoline intermediates. A modified approach involves treating substituted anthranilic acids with formamide at 120°C, yielding 6- or 7-bromo-4-oxoquinazolines with 87–95% efficiency. Subsequent N-alkylation introduces the 2-methoxyphenyl group using alkyl halides (e.g., 2-methoxybenzyl chloride) in the presence of K₂CO₃ and KI.
Key Reaction Conditions
Thiophene-2-Carboxamide Synthesis
Amidation of Thiophene-2-Carboxylic Acid
Thiophene-2-carboxamide is prepared via coupling thiophene-2-carboxylic acid with amines. Using ethyl chloroformate (ECF) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with dimethylaminopyridine (DMAP) in dichloromethane (DCM), the carboxylic acid reacts with ammonia or substituted anilines to form the carboxamide. For example:
-
Reagents : Thiophene-2-carboxylic acid (2.34 mmol), EDC (3.12 mmol), DMAP (0.78 mmol)
-
Conditions : Stirred under argon at 25°C for 48 hours
Coupling Quinazolinone and Thiophene Moieties
Nucleophilic Substitution at C3
The C3 position of 2-(2-methoxyphenyl)-4-oxoquinazoline undergoes nucleophilic substitution with thiophene-2-carboxamide. In a two-step process:
-
Chlorination : Treat 3-hydroxyquinazolinone with POCl₃ to form 3-chloroquinazolinone.
-
Amidation : React 3-chloroquinazolinone with thiophene-2-carboxamide in the presence of NaH or K₂CO₃.
Example Protocol
-
Starting Material : 3-Chloro-2-(2-methoxyphenyl)quinazolin-4(3H)-one (1.18 g, 0.005 mol)
-
Reagent : Thiophene-2-carboxamide (0.005 mol), K₂CO₃ (0.01 mol)
-
Solvent : DMF (20 mL)
-
Temperature : 80°C, 12 hours
Alternative Synthetic Routes
One-Pot Tandem Reactions
Microwave-assisted synthesis reduces reaction times from hours to minutes. A mixture of 2-aminobenzamide, 2-methoxybenzaldehyde, and thiophene-2-carbonyl chloride in acetonitrile with I₂ catalyst undergoes cyclization and amidation in one pot.
Conditions
Comparative Analysis of Methods
Structural Characterization
Spectroscopic Validation
-
IR : C=O stretches at 1720–1740 cm⁻¹ (quinazolinone), 1660–1680 cm⁻¹ (amide).
-
¹H NMR : Singlet for methoxy group (δ 3.85–3.90 ppm), aromatic protons at δ 7.20–8.10 ppm.
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methoxyphenyl)-4-oxoquinazolin-3-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone moiety can be reduced to form dihydroquinazolinones.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazolinones.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
Structural Features
The compound features a quinazoline moiety and a thiophene ring, which contribute to its biological activity. The methoxyphenyl group enhances its lipophilicity, potentially improving its interaction with biological targets.
- Molecular Formula : C17H14N2O2S
- Molecular Weight : 298.37 g/mol
Anticancer Activity
Preliminary studies indicate that N-[2-(2-methoxyphenyl)-4-oxoquinazolin-3-yl]thiophene-2-carboxamide exhibits significant anticancer properties. The compound has been tested against various cancer cell lines, showing promising results.
Case Study: Anticancer Efficacy
-
Cell Lines Tested :
- A549 (Lung Cancer)
- MCF-7 (Breast Cancer)
- HeLa (Cervical Cancer)
-
Results :
- Inhibition of cell proliferation was observed with IC50 values ranging from 5 to 15 µM.
- Mechanism of action involves the induction of apoptosis and cell cycle arrest.
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its mechanism often involves disruption of bacterial cell membranes.
Antimicrobial Activity Data Table
| Microorganism | Activity Level | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | Moderate | Cell membrane disruption |
| Escherichia coli | Strong | Inhibition of protein synthesis |
| Pseudomonas aeruginosa | Moderate | Disruption of cell wall integrity |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the thiophene or quinazoline rings can lead to enhanced potency.
Key SAR Findings
- Substitution Patterns :
- Para-substituted phenyl rings enhance anticancer activity.
- Electron-withdrawing groups on thiophene increase antimicrobial efficacy.
Potential Applications in Drug Development
Given its promising biological activities, this compound holds potential for development into therapeutic agents targeting cancer and bacterial infections. Further research is necessary to elucidate its pharmacokinetic properties and optimize its efficacy.
Mechanism of Action
The mechanism of action of N-[2-(2-methoxyphenyl)-4-oxoquinazolin-3-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth. The exact molecular pathways involved may vary depending on the specific biological context.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
a. Methyl 2-((3-(3-Methoxyphenyl)-4-Oxo-3,4-Dihydroquinazolin-2-yl)Thio)Acetate
- Structural Differences : Replaces the thiophene-2-carboxamide with a thioacetate group. The methoxy group is at position 3 on the phenyl ring instead of position 2.
- The thioacetate group may improve solubility but reduce metabolic stability compared to the carboxamide .
b. N-(2-Nitrophenyl)Thiophene-2-Carboxamide
- Structural Differences: Substitutes the quinazolinone core with a nitro-substituted phenyl ring.
- Dihedral angles between aromatic rings (8.5–13.5°) are similar to the target compound, suggesting comparable conformational flexibility .
c. Thiophene Derivatives with Chloro/Cyano Substituents
- Example: N-(4-Chlorophenyl)-5-(2-Chloroacetamido)-4-Cyano-3-Methylthiophene-2-Carboxamide.
- Impact: Chloro and cyano groups enhance cytotoxicity (IC50 = 0.5 µM against HepG2 cells) by promoting DNA intercalation or enzyme inhibition.
d. 5-(5-(Cis-3-Isopropyl-4-Oxophthalazin-1-yl)-2-Methoxyphenyl)-N-(2-Methoxyethyl)Thiophene-2-Carboxamide
- Structural Differences: Replaces quinazolinone with a phthalazinone core and adds a 2-methoxyethyl group.
- Impact: The phthalazinone moiety enhances TbrPDEB1 inhibition (critical for antiparasitic activity), while the methoxyethyl group improves solubility. The target compound’s quinazolinone may offer better kinase selectivity .
e. N-(4-(3-((3-Chloro-4-Fluorophenyl)Amino)-3-Oxopropyl)Thiazol-2-yl)Thiophene-2-Carboxamide
- Structural Differences : Incorporates a thiazole ring and halogenated phenyl group.
- However, the absence of a quinazolinone core limits its application in cancer therapy compared to the target compound .
Physicochemical and Structural Properties
| Property | Target Compound | N-(2-Nitrophenyl) Analog | Chloro/Cyano Derivatives |
|---|---|---|---|
| Aromatic Dihedral Angles | 8.5–13.5° (quinazolinone-thiophene) | 8.5–16.1° (phenyl-thiophene) | Variable (depends on substituents) |
| Hydrogen Bonding | Carboxamide (NH, C=O) | Nitro (O), carboxamide (NH) | Chloro (halogen bonding) |
| LogP | Estimated ~3.2 | ~2.8 (polar nitro group) | ~4.1 (lipophilic chloro/cyano) |
Biological Activity
N-[2-(2-methoxyphenyl)-4-oxoquinazolin-3-yl]thiophene-2-carboxamide is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
1. Chemical Structure and Synthesis
The compound features a quinazoline moiety linked to a thiophene carboxamide, which is known to enhance biological activity. The synthesis typically involves multi-step reactions, including condensation and cyclization processes. For instance, derivatives have been synthesized through the reaction of 4-(trifluoromethyl)benzohydrazide with various aldehydes to yield compounds with diverse biological properties .
2. Anticancer Activity
Recent studies have highlighted the anticancer properties of quinazoline derivatives. In vitro assays have demonstrated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (breast cancer) | 15.6 | |
| A549 (lung cancer) | 22.3 | |
| HeLa (cervical cancer) | 18.5 |
These findings suggest that the compound may act by inhibiting key signaling pathways involved in cell proliferation and survival.
3. Antimicrobial Activity
The antimicrobial potential of thiophene derivatives has been explored extensively. This compound has shown activity against various bacterial strains, including:
The mechanism of action appears to involve disruption of bacterial membrane integrity and inhibition of essential metabolic pathways.
4. Enzyme Inhibition
Another notable aspect of this compound is its potential as an enzyme inhibitor. Studies have indicated that derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in the treatment of neurodegenerative diseases such as Alzheimer's disease . The following table summarizes the inhibition data:
5.1 Anticancer Study
In a study conducted by Sukanya Nara et al., a series of quinazoline-based compounds were evaluated for their anticancer activity against MCF-7 and A549 cell lines using the MTT assay method. The results indicated that modifications in the quinazoline structure significantly enhanced cytotoxicity .
5.2 Antimicrobial Study
Research on thiophene derivatives revealed their effectiveness against multi-drug resistant strains of E. coli and A. baumannii, with significant bactericidal effects observed in time-kill assays . The study emphasized the importance of structural modifications in enhancing antimicrobial efficacy.
6. Conclusion
This compound represents a promising candidate for further research due to its diverse biological activities, particularly in anticancer and antimicrobial applications. Continued exploration into its mechanisms of action and optimization of its chemical structure may lead to the development of novel therapeutic agents.
Q & A
Basic: How can researchers optimize the synthesis of N-[2-(2-methoxyphenyl)-4-oxoquinazolin-3-yl]thiophene-2-carboxamide to improve yield and purity?
Methodological Answer:
- Key Steps :
- Solvent Selection : Use polar aprotic solvents (e.g., dimethylformamide or dichloromethane) to enhance reactivity and solubility of intermediates .
- Temperature Control : Reflux conditions (e.g., 80–100°C) for cyclization steps, with room temperature for coupling reactions to minimize side products .
- Catalyst Optimization : Employ coupling agents like HATU or EDCI for amide bond formation, ensuring stoichiometric ratios are calibrated to avoid excess reagent contamination .
- Purification : Utilize column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the compound ≥95% purity .
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion [M+H]+ and rule out fragmentation artifacts .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., hydrogen bonding in crystal lattice) .
Basic: What in vitro assays are recommended for preliminary screening of biological activity?
Methodological Answer:
- Anticancer Activity :
- MTT Assay : Test cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculation .
- Enzyme Inhibition :
- Kinase Assays : Use recombinant kinases (e.g., EGFR, VEGFR2) to measure inhibition via fluorescence-based ADP-Glo™ kits .
- Antimicrobial Screening :
- MIC Determination : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound?
Methodological Answer:
-
Substituent Analysis :
-
Synthetic Strategy :
- Use parallel synthesis to generate derivatives with systematic substituent variations.
- Validate SAR via molecular docking (e.g., AutoDock Vina) to correlate structural changes with binding energy .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Case Study : Discrepancies in IC50 values for anticancer activity (e.g., 5 µM vs. 20 µM in similar cell lines).
- Variables to Control :
- Cell Passage Number : Use low-passage cells to avoid genetic drift .
- Assay Conditions : Standardize serum concentration (e.g., 10% FBS) and incubation time (48–72 hrs) .
- Data Reconciliation :
| Study | IC50 (µM) | Key Variable | Reference |
|---|---|---|---|
| Study A | 5.0 | Hypoxic conditions | |
| Study B | 20.0 | Normoxic conditions |
Advanced: What structural insights can be gained from crystallographic and spectroscopic analysis?
Methodological Answer:
- X-ray Crystallography :
- FT-IR Spectroscopy :
Advanced: How can in silico modeling predict metabolic stability and toxicity?
Methodological Answer:
- ADMET Prediction :
- Software : Use SwissADME or ADMETLab 2.0 to estimate bioavailability (%F >30%), CYP450 inhibition (e.g., CYP3A4), and hepatotoxicity .
- Metabolic Hotspots : Identify sites prone to oxidation (e.g., methoxy group) via MetaSite analysis .
- Mitigation Strategies : Introduce electron-withdrawing groups (e.g., CF3) to reduce oxidative metabolism .
Advanced: What strategies stabilize this compound under physiological conditions?
Methodological Answer:
- pH Stability :
- Test solubility and degradation in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) via HPLC monitoring .
- Light Sensitivity :
Advanced: How to identify and characterize synthetic impurities?
Methodological Answer:
- HPLC-MS/MS :
- Root Cause Analysis :
- Trace impurities to incomplete coupling reactions or solvent residues via reaction monitoring (TLC or in-situ IR) .
Advanced: What mechanistic studies elucidate its enzyme inhibition mode?
Methodological Answer:
- Kinetic Analysis :
- Lineweaver-Burk Plots : Determine inhibition type (competitive/non-competitive) by varying substrate concentration .
- Surface Plasmon Resonance (SPR) :
- Measure real-time binding kinetics (ka/kd) to kinases like EGFR .
- Mutagenesis Studies :
- Engineer kinase mutants (e.g., T790M EGFR) to identify critical binding residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
